molecular formula C19H25N3O3 B5480328 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5480328
M. Wt: 343.4 g/mol
InChI Key: NQQJXAZZYDSCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and an acetamide moiety linked to a furan ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine under controlled conditions to form 4-(2-ethoxyphenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with furan-2-ylmethyl chloroacetate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

Uniqueness

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity. This structural variation can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic potential compared to its analogs .

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-24-18-8-4-3-7-17(18)22-11-9-21(10-12-22)15-19(23)20-14-16-6-5-13-25-16/h3-8,13H,2,9-12,14-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQJXAZZYDSCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.